molecular formula C17H21N5O2S B2819989 4-amino-N-ethyl-5-(4-phenylpiperazine-1-carbonyl)-1,2-thiazole-3-carboxamide CAS No. 1286732-50-0

4-amino-N-ethyl-5-(4-phenylpiperazine-1-carbonyl)-1,2-thiazole-3-carboxamide

Cat. No.: B2819989
CAS No.: 1286732-50-0
M. Wt: 359.45
InChI Key: ZCPMNNFPSXHELN-UHFFFAOYSA-N
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Description

4-amino-N-ethyl-5-(4-phenylpiperazine-1-carbonyl)-1,2-thiazole-3-carboxamide is a complex organic compound that belongs to the class of isothiazole derivatives This compound is characterized by the presence of an isothiazole ring, a phenylpiperazine moiety, and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-ethyl-5-(4-phenylpiperazine-1-carbonyl)-1,2-thiazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the reaction of a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group can be introduced via nucleophilic substitution reactions, where a halogenated isothiazole derivative reacts with phenylpiperazine.

    Amidation Reaction: The final step involves the formation of the amide bond through the reaction of the intermediate with an appropriate amine, such as ethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-ethyl-5-(4-phenylpiperazine-1-carbonyl)-1,2-thiazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-amino-N-ethyl-5-(4-phenylpiperazine-1-carbonyl)-1,2-thiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4-amino-N-ethyl-5-(4-methylpiperazine-1-carbonyl)isothiazole-3-carboxamide: Similar structure with a methyl group instead of a phenyl group.

    4-amino-N-ethyl-5-(4-phenylpiperidine-1-carbonyl)isothiazole-3-carboxamide: Similar structure with a piperidine ring instead of a piperazine ring.

Uniqueness

4-amino-N-ethyl-5-(4-phenylpiperazine-1-carbonyl)-1,2-thiazole-3-carboxamide is unique due to the presence of the phenylpiperazine moiety, which can enhance its biological activity and selectivity

Properties

IUPAC Name

4-amino-N-ethyl-5-(4-phenylpiperazine-1-carbonyl)-1,2-thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2S/c1-2-19-16(23)14-13(18)15(25-20-14)17(24)22-10-8-21(9-11-22)12-6-4-3-5-7-12/h3-7H,2,8-11,18H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPMNNFPSXHELN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=NSC(=C1N)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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